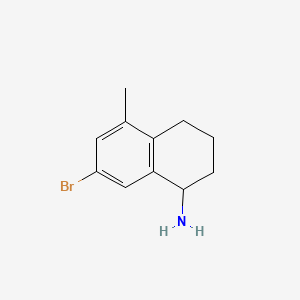

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of tetrahydronaphthylamine, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the naphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride typically involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. The resulting brominated product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride may involve large-scale bromination reactors and purification systems to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow systems and automated controls .

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-methyl-1,2,3,4-tetrahydronaphthylamine.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

Oxidation: Naphthoquinones

Reduction: 5-Methyl-1,2,3,4-tetrahydronaphthylamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is in medicinal chemistry . It serves as a precursor for the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies in Drug Development

- Antidepressant Activity : Research has indicated that compounds related to tetrahydronaphthalenamines exhibit potential antidepressant effects. The brominated derivative may enhance the pharmacological profile of existing antidepressants by modulating neurotransmitter systems.

- Neuroprotective Agents : Studies have shown that similar compounds can protect neuronal cells from oxidative stress. The incorporation of the bromine atom may increase the lipophilicity and bioavailability of the compound.

Material Science

In material science , this compound is explored for its utility in developing new materials with specific electronic properties.

Applications in Polymer Chemistry

The compound can be utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the modification of polymer chains to improve their performance in various applications.

Synthetic Intermediate

This compound acts as an important synthetic intermediate in organic synthesis. It can undergo various chemical transformations such as:

- N-Alkylation : The amine group can be alkylated to produce a variety of derivatives.

- Bromination Reactions : The presence of the bromine atom allows for further substitution reactions to create more complex molecules.

Mécanisme D'action

The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl group at the 5th position.

5-Methyl-1,2,3,4-tetrahydronaphthylamine: Similar structure but lacks the bromine atom at the 7th position.

Uniqueness

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthylamine hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.

Activité Biologique

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1810069-90-9) is a compound of significant interest due to its unique structural features and promising biological activities. This article synthesizes available research findings regarding its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula C11H14BrN and a molecular weight of approximately 276.6 g/mol. Its structure includes a bromine atom at the 7-position and a methyl group at the 5-position of the tetrahydronaphthalene ring system. This configuration contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : Derivatives of this compound have shown higher antioxidant potential compared to standard compounds, which is crucial in combating oxidative stress-related diseases.

- Antitumor Activity : Certain derivatives demonstrate significant tumor inhibitory properties, particularly against liver cancer cells. This suggests potential applications in oncology.

- Chiral Auxiliary in Organic Synthesis : The compound has been utilized as a chiral auxiliary in asymmetric synthesis processes, enhancing the stereoselectivity of reactions such as the Reformatsky reaction.

The biological mechanisms underlying the activity of this compound are still under investigation. However, some studies provide insights into its interaction with cellular pathways:

- Interaction with P-glycoprotein (P-gp) : Compounds similar to this compound have been shown to interact with P-gp, a key player in drug transport across cell membranes. This interaction may enhance the bioavailability of co-administered drugs or inhibit efflux mechanisms that reduce drug efficacy .

Case Study 1: Antitumor Activity

In a study evaluating various tetrahydronaphthalene derivatives for their antitumor effects, it was found that specific analogs exhibited significant cytotoxicity against liver cancer cell lines. The study highlighted that modifications at specific positions on the naphthalene ring could enhance antitumor activity while minimizing toxicity to normal cells.

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capabilities of this compound derivatives. Results indicated that these compounds effectively reduced reactive oxygen species (ROS) levels in vitro, correlating with improved cell viability under oxidative stress conditions .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C11H14BrN |

| Molecular Weight | 276.6 g/mol |

| Antioxidant Activity | High compared to standard compounds |

| Antitumor Activity | Significant against liver cancer cells |

| Interaction with P-glycoprotein | Potential substrate for P-gp |

Propriétés

IUPAC Name |

7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHWVUXPBOOSIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCCC2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.